Stereochemical Identity: (2S,3S) Configuration Differentiates (+)-Amabiline from Supinine Diastereomer
(+)-Amabiline (CAS 17958-43-9) possesses a defined (2S,3S) stereochemical configuration at the necic acid moiety, distinguishing it from the closely related pyrrolizidine alkaloid supinine (CAS 551-58-6), which bears a (2S,3R) configuration at the corresponding C-3' position . Both compounds share the identical molecular formula (C15H25NO4) and supinidine necine base, yet differ in stereochemical arrangement [1]. In heliotridine-based pyrrolizidine alkaloids, the configuration of the necic acid has a pronounced effect on site selectivity (C-7 vs. C-9) during esterification and biological target engagement [2].
| Evidence Dimension | Stereochemical configuration at necic acid C-3' position |
|---|---|
| Target Compound Data | (2S,3S) configuration |
| Comparator Or Baseline | Supinine (CAS 551-58-6): (2S,3R) configuration |
| Quantified Difference | Inversion of stereochemistry at a single chiral center; both compounds share identical molecular formula (C15H25NO4) and molecular weight (283.36 g/mol) |
| Conditions | Structural analysis via InChIKey comparison: (+)-Amabiline InChIKey = DRVWTOSBCBKXOR-WHOFXGATSA-N; Supinine InChIKey = DRVWTOSBCBKXOR-ZLDLUXBVSA-N |
Why This Matters
Stereochemical identity is a critical quality attribute for chiral natural products; procurement of the incorrect diastereomer yields different biological activity profiles and invalidates receptor pharmacology studies.
- [1] CAS Common Chemistry. CAS RN 17958-43-9: [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate. View Source
- [2] Semisynthetic pyrrolizidine alkaloid N-oxide antitumor agents. Esters of heliotridine. Stereochemistry at C-7 and configuration of necic acid effects on site selectivity. View Source
